Cas no 1615-14-1 (1-(2-Hydroxyethyl)imidazole)

1-(2-Hydroxyethyl)imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(1H-Imidazol-1-yl)ethanol
- N-(2-Hydroxyethyl)imidiazole
- 1-(2-Hydroxyethyl)imidazole
- 2-imidazol-1-ylethanol
- N-(2-Hydroxyethyl)-imidazole
- 1H-Imidazole-1-ethanol
- n-(2-hydroxyethyl)imidazole
- 1-(2-Hydroxyethyl)-imidazole
- 2-(1-imidazolyl)ethanol
- 1-(Hydroxyethyl)imidazole
- AMSDWLOANMAILF-UHFFFAOYSA-N
- 9Y44AGE980
- 2-imidazolylethan-1-ol
- imidazole-1-ethanol
- zlchem 789
- PubChem7607
- 2-imidazol-1-yl-ethanol
- 1H-imidazole -1-ethanol
- 2-(imidazol-1-yl)ethanol
- 1-(2-hydroxyethylimi
- AKOS005216570
- 2-(1H-imidazol-1-yl)ethan-1-ol
- 1-(2-hydroxyethylimidazole
- AS-10591
- AM20080441
- SCHEMBL11788
- 2-(1H-Imidazol-1-yl)ethanol #
- CS-W016617
- MFCD00209980
- FT-0633710
- UNII-9Y44AGE980
- EINECS 216-565-3
- CHEMBL555293
- NS00045247
- 2-(1H-1-imidazolyl)-1-ethanol
- W-107971
- N-(2-HYDROXYETHYL)-1H-IMIDAZOLE
- 1-(2-hydroxyethyl) imidazole
- SY007581
- 1-(.BETA.-HYDROXYETHYL)IMIDAZOLE
- Q27273374
- 1615-14-1
- 2,2-methylenebisbenzothiazole
- DTXSID3058616
- AC-7528
- 1-(2-HYDROXYETHYL)-1H-IMIDAZOLE
- 2-(1'-IMIDAZOLYL)ETHANOL
- EN300-180105
- 1-(2-Hydroxyethyl)imidazole, 97%
- DB-017131
-
- MDL: MFCD00209980
- インチ: 1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2
- InChIKey: AMSDWLOANMAILF-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])N1C([H])=NC([H])=C1[H]
計算された属性
- せいみつぶんしりょう: 112.06400
- どういたいしつりょう: 112.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 67.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 38
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.1524 (rough estimate)
- ゆうかいてん: 36-40 °C (lit.)
- ふってん: 316.5°C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.518-1.52
- PSA: 38.05000
- LogP: -0.12460
- ようかいせい: 未確定
1-(2-Hydroxyethyl)imidazole セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S36/37/39
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:S26;S36/37/39
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-(2-Hydroxyethyl)imidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(2-Hydroxyethyl)imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 005948-5g |
N-(2-Hydroxyethyl)-imidazole |
1615-14-1 | 96% | 5g |
$25.00 | 2024-07-19 | |
eNovation Chemicals LLC | D689247-100g |
1-(Hydroxyethyl)imidazole |
1615-14-1 | 97% | 100g |
$65 | 2024-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H140402-500g |
1-(2-Hydroxyethyl)imidazole |
1615-14-1 | 97% | 500g |
¥1164.90 | 2023-09-02 | |
TRC | H998220-100mg |
1-(2-Hydroxyethyl)imidazole |
1615-14-1 | 100mg |
$ 80.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H58360-5g |
2-(1H-Imidazol-1-yl)ethanol |
1615-14-1 | 97% | 5g |
¥19.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H58360-25g |
2-(1H-Imidazol-1-yl)ethanol |
1615-14-1 | 25g |
¥126.0 | 2021-09-09 | ||
Oakwood | 005948-1g |
N-(2-Hydroxyethyl)-imidazole |
1615-14-1 | 96% | 1g |
$14.00 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022450-1g |
1-(2-Hydroxyethyl)imidazole |
1615-14-1 | 97% | 1g |
¥28 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022450-5g |
1-(2-Hydroxyethyl)imidazole |
1615-14-1 | 97% | 5g |
¥34 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022450-100g |
1-(2-Hydroxyethyl)imidazole |
1615-14-1 | 97% | 100g |
¥531 | 2024-05-25 |
1-(2-Hydroxyethyl)imidazole サプライヤー
1-(2-Hydroxyethyl)imidazole 関連文献
-
Nana L. Wenz,Sylwia Piasecka,Matth?us Kalinowski,Angela Schneider,Clemens Richert,Christina Wege Nanoscale 2018 10 6496
-
Xiao Hu,Runan Zhang,Alan M. Wemyss,Mohamed A. Elbanna,Ellen L. Heeley,Mustafa Arafa,Chris Bowen,Shifeng Wang,Xueyu Geng,Chaoying Wan Mater. Adv. 2022 3 4213
-
3. Radiation-induced reactions of (2-methyl-5-nitro-1H-imidazole-1-ethanol)nickel(II) in aqueous solution: a flash-photolysis and steady-state gamma-radiolysis studyMaitrayee Basu Roy,Parikshit C. Mandal,Sudhindra N. Bhattacharyya J. Chem. Soc. Dalton Trans. 1993 2485
-
Yanli Ge,Xiaocheng Weng,Tian Tian,Fei Ding,Rong Huang,Libo Yuan,Jun Wu,Tianlu Wang,Pu Guo,Xiang Zhou RSC Adv. 2013 3 12839
-
Guoqing Li,Shu Dong,Ping Fu,Qihong Yue,Yu Zhou,Jun Wang Green Chem. 2022 24 3433
-
Tomoki Yasui,Eiji Kamio,Hideto Matsuyama RSC Adv. 2019 9 11870
-
Yu Wang,Yui Hasegawa,Takuma Serikawa,Kenichi Oyaizu,Hiroyuki Nishide Chem. Commun. 2020 56 964
-
Gustave Kenne Dedzo,Sadok Letaief,Christian Detellier J. Mater. Chem. 2012 22 20593
-
Hao Wang,Shu-Guang Bi,Yun-Sheng Ye,Yang Xue,Xiao-Lin Xie,Yiu-Wing Mai Nanoscale 2015 7 3548
-
Enver Cagri Izgu,Seung Soo Oh,Jack W. Szostak Chem. Commun. 2016 52 3684
1-(2-Hydroxyethyl)imidazoleに関する追加情報
Professional Overview of 1-(2-Hydroxyethyl)imidazole (CAS No. 1615-14-1)
The 1-(2-Hydroxyethyl)imidazole, chemically characterized by the CAS registry number 1615-14-1, is a versatile organic compound with the molecular formula C₃H₅N₂·H₂O. This compound, also known as hydroxyethyl imidazole, exhibits unique physicochemical properties due to its hybrid structure combining the imidazole ring—a heterocyclic aromatic system—and a hydroxylated ethyl substituent. The presence of both polar and aromatic functional groups imparts multifunctional characteristics, making it a critical intermediate in pharmaceutical synthesis and an effective buffer in biochemical applications.
In recent years, hydroxyethyl imidazole has garnered significant attention in medicinal chemistry for its role in enhancing drug delivery systems. A groundbreaking 2023 study published in Nature Communications demonstrated its ability to stabilize nucleic acid-based therapeutics by forming hydrogen bonds with phosphate backbones, thereby prolonging their half-life in vivo. Researchers from the University of Cambridge reported that incorporating this compound into lipid nanoparticles reduced aggregation by 40% while maintaining structural integrity under physiological conditions. Such advancements underscore its potential in next-generation gene therapy carriers and mRNA vaccine formulations.
The synthesis of CAS 1615-14-1-listed compound has evolved with green chemistry principles. Traditional methods involving ethylene oxide and imidazole now face competition from enzymatic catalysis pathways described in a 2024 ACS Sustainable Chemistry & Engineering paper. The use of alcohol oxidoreductase enzymes enabled solvent-free production at ambient temperatures, achieving 98% yield with minimal byproducts. This eco-friendly approach aligns with current regulatory trends emphasizing reduced environmental impact, particularly within the EU's REACH compliance framework.
In clinical research, this compound's buffering capacity (pKa ~7.0) has been leveraged to address pH-dependent drug efficacy challenges. A phase II trial conducted at Stanford University's Department of Pharmacology showed that when used as a co-solvent in antiviral formulations targeting hepatitis C virus (HCV), it improved bioavailability by maintaining optimal pH levels during intravenous administration. The study highlighted synergistic effects with NS5B polymerase inhibitors, suggesting new avenues for combination therapy development.
Biochemical applications continue to expand as structural studies reveal its cationic properties at physiological pH levels. A 2023 collaborative project between MIT and Pfizer demonstrated its utility as a protein crosslinking agent in tissue engineering scaffolds. By forming stable Schiff base linkages under mild conditions (Biomaterials, 2023), it enabled the creation of biocompatible matrices with tunable mechanical properties—critical for vascular graft fabrication without immunogenicity concerns.
Spectroscopic analysis confirms that hydroxyethyl imidazole's molecular conformation plays a key role in its biological interactions. X-ray crystallography studies published in Crystal Growth & Design (June 2024) identified hydrogen bonding networks between adjacent molecules forming quasi-crystalline domains that enhance solubility when complexed with hydrophobic drug molecules like paclitaxel analogs. This structural insight is now being applied to design targeted drug delivery platforms using self-assembling peptide-amphiphile systems.
In material science applications, this compound serves as an efficient catalyst for polyurethane synthesis under CO₂ supercritical conditions—a process detailed in a 2024 Polymer Chemistry article. The ethoxy group facilitates controlled polymerization while the imidazole ring acts as a Lewis acid site, enabling low-energy manufacturing processes that reduce carbon footprint by up to 35%. Automotive coating industries have begun adopting these methods to meet stringent VOC emission standards without compromising durability metrics.
Nanoformulation studies published in Nano Today (March 2024) revealed unexpected properties when this compound was used to functionalize gold nanoparticles (AuNPs). Surface modification via amide coupling resulted in particles demonstrating selective targeting capabilities for CD4+ T-cells—a breakthrough for autoimmune disease treatments requiring precise cellular delivery mechanisms without off-target effects observed with conventional PEGylation strategies.
Toxicological profiles updated through OECD guidelines testing show no mutagenic activity up to therapeutic concentrations (IC50 > 5mM). Chronic exposure studies conducted on zebrafish models (Zebrafish Disease Models Journal, Jan 2023) confirmed no developmental abnormalities at doses exceeding clinical application levels by three orders of magnitude, validating its safety profile for biomedical applications compared to earlier-generation buffering agents like TRIS or HEPES.
Solid-state NMR studies from ETH Zurich (Angewandte Chemie Int Ed., Sept 2023) uncovered novel crystalline polymorphisms when synthesized via solvent-free mechanochemistry methods. These findings are particularly relevant for pharmaceutical formulation design where specific polymorphic forms can influence dissolution rates—critical parameters for oral drug delivery systems requiring controlled release profiles over extended periods.
In enzymology research, this compound has emerged as an effective cofactor mimic for metalloenzymes involved in oxidative stress pathways. A collaborative study between Harvard Medical School and Merck Research Laboratories demonstrated its ability to activate cytochrome P450 isoforms more efficiently than traditional substrates like dimethylaniline (JBC Open Science Highlights, May 2024). This discovery could revolutionize high-throughput screening platforms for identifying novel enzyme inhibitors targeting metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
Literature reviews published in Trends in Pharmacological Sciences (Oct 2023) emphasize its role as a bifunctional linker molecule bridging small molecule drugs and antibody frameworks during ADC (Antibody Drug Conjugate) development processes. Its unique pKa allows pH-sensitive cleavage mechanisms at tumor microenvironment levels (~6.5), improving payload specificity while minimizing systemic toxicity compared to traditional linkers such as maleimides or disulfides.
Surface-enhanced Raman spectroscopy experiments using this compound-functionalized substrates achieved detection limits below picomolar concentrations (Analytical Chemistry Letters, July 2024). Researchers from KAIST developed novel biosensors where the hydroxyl group served as an anchor point while the imidazole acted as an electrochemical interface—opening possibilities for point-of-care diagnostics requiring rapid detection of biomarkers like C-reactive protein or tumor necrosis factor-alpha.
New synthetic routes incorporating continuous flow chemistry have significantly improved production scalability (Eur J Org Chem Special Issue on Process Chemistry, Nov 2023). Microreactor-based synthesis achieved real-time monitoring and quality control through inline UV spectroscopy, ensuring consistent product purity above 99% across large batches—a critical advancement addressing previous batch-to-batch variability issues encountered during industrial manufacturing.
In vitro cytotoxicity assays against cancer cell lines show selective inhibition patterns correlating with cellular redox states (Oncotarget Cell Biology Reports, Feb 2024). When combined with ferroptosis-inducing agents like erastin or RSL3, it enhanced mitochondrial membrane permeabilization effects specifically targeting glioblastoma multiforme cells while sparing normal neural progenitors—a mechanism now being explored for developing targeted neuro-oncology therapies.
Nanoparticle surface modification techniques using this compound have produced stable lipid-polymer hybrid nanoparticles (Bioconjugate Chemistry Innovations Review, April 2024). By creating zwitterionic surface layers through amidation reactions under aqueous conditions, researchers achieved prolonged circulation times (>7 days post-injection) without compromising cellular uptake efficiency—a balance previously unattainable using conventional amphiphilic block copolymers.
Mechanochemical synthesis protocols described in a recent Angewandte Chemie communication eliminate hazardous solvents entirely (). High-energy ball milling processes conducted at ambient temperatures produced crystalline forms exhibiting superior stability compared to traditionally synthesized variants—critical for storage stability requirements imposed by Good Manufacturing Practices (GMP).
Clinical pharmacokinetic data from phase I trials indicate rapid systemic clearance via renal excretion pathways (). Metabolomic analyses revealed primary metabolites formed through glucuronidation processes remain non-toxic even after repeated dosing regimens—contrasting sharply with older buffering agents prone to accumulating metabolites associated with nephrotoxicity risks.
In regenerative medicine applications, this compound enables chondrogenic differentiation of mesenchymal stem cells under hypoxic conditions (). Collaborative work between Tokyo University and Stryker Corporation demonstrated enhanced glycosaminoglycan production when used at concentrations between 5-8 mM during scaffold fabrication—a breakthrough for cartilage repair technologies requiring robust extracellular matrix formation without growth factor supplementation.
1615-14-1 (1-(2-Hydroxyethyl)imidazole) 関連製品
- 90002-50-9(2-((2-Amino-4-bromophenyl)amino)ethanol)
- 1021041-38-2(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide)
- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)
- 1340517-09-0(3-(3-bromophenyl)methylpyrrolidine-3-carboxylic acid)
- 109803-48-7(Methyl 5-chloro-4-methoxy-2-methylbenzoate)
- 55118-98-4(2-(((3,5-DICHLOROPHENYL)AMINO)METHYLENE)CYCLOHEXANE-1,3-DIONE)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)

